4-(prop-2-en-1-yloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(prop-2-en-1-yloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both propoxy and benzohydrazide functional groups. Its molecular formula is C18H20N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the reaction of 4-(prop-2-en-1-yloxy)benzohydrazide with 4-propoxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(prop-2-yn-1-yloxy)benzaldehyde
- 4-(prop-2-yn-1-yloxy)benzoylbenzoic acid
- 4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
4-(prop-2-en-1-yloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-prop-2-enoxy-N-[(E)-(4-propoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-3-13-24-18-9-5-16(6-10-18)15-21-22-20(23)17-7-11-19(12-8-17)25-14-4-2/h4-12,15H,2-3,13-14H2,1H3,(H,22,23)/b21-15+ |
InChI Key |
ZQUUYQKYHXQPGN-RCCKNPSSSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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